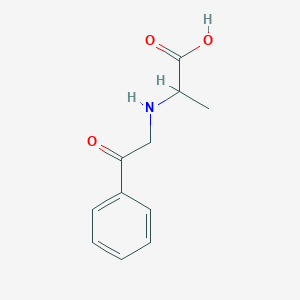

(2-Oxo-2-phenylethyl)alanine

Descripción

Contextualization within Amino Acid and α-Keto Acid Chemistry

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Alanine (B10760859), one of the simplest proteinogenic amino acids, exists in two isomeric forms, α-alanine and β-alanine researchgate.net. The modification of the amino group of alanine, as seen in (2-Oxo-2-phenylethyl)alanine, is a common strategy in synthetic chemistry to alter its properties and reactivity.

The phenacyl group is frequently employed as a protecting group for the amino functionality of amino acids during complex multi-step syntheses, such as peptide synthesis researchgate.net. This protection prevents the amino group from participating in unwanted side reactions. The introduction of the phenacyl group is typically achieved through the reaction of the amino acid with a phenacyl halide, for example, phenacyl bromide nih.gov.

The chemistry of α-keto acids is also relevant, as these molecules are closely related to amino acids through metabolic pathways involving transamination. For instance, pyruvate (B1213749), the α-keto acid corresponding to alanine, is a central molecule in metabolism. The study of N-acylated amino acids like this compound provides insights into the broader field of amino acid metabolism and the design of enzyme inhibitors nih.govallyrise.com.

Overview of the this compound Scaffold and its Derivatives in Chemical Literature

The this compound scaffold has been the basis for the synthesis of a wide range of derivatives, many of which possess interesting chemical and biological properties. The versatility of the phenacyl group allows for the creation of diverse molecular architectures.

The literature describes numerous derivatives where the core structure of this compound is modified. For example, L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester is a derivative where the carboxylic acid group of alanine is esterified and the nitrogen is protected by a Boc group, in addition to the phenacyl ester linkage guidechem.com. More complex derivatives include N-(2-amino-2-oxo-1-phenylethyl)-6-oxo-1-propyl-3-pyridazinecarboxamide ontosight.ai and ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate chemwhat.comsigmaaldrich.com. These examples highlight the utility of the (2-Oxo-2-phenylethyl) moiety as a foundational element in constructing larger, more functionalized molecules.

The following table provides an overview of some reported derivatives related to the this compound scaffold.

| Derivative Name | Molecular Formula | Key Structural Features | Reference |

| L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester | C₁₈H₂₃NO₅ | Boc-protected alanine, phenacyl ester | guidechem.com |

| N-(2-amino-2-oxo-1-phenylethyl)-6-oxo-1-propyl-3-pyridazinecarboxamide | C₁₆H₁₈N₄O₃ | Pyridazinone and amide functionalities | ontosight.ai |

| ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | C₁₄H₁₇NO₄ | Formyl and ethyl ester groups on an alanine backbone | chemwhat.comsigmaaldrich.com |

| 2-oxo-2-[(1-phenylethyl)amino]ethyl 4-methyl-1-piperazinecarbodithioate | C₁₆H₂₃N₃OS₂ | Piperazine and dithiocarbamate (B8719985) moieties | nih.gov |

Significance in the Development of Biologically Active Molecules

The primary significance of the this compound scaffold lies in its application in the synthesis of biologically active molecules, particularly peptides and unnatural amino acids. The use of the phenacyl group as a photolabile protecting group for the carboxyl group of amino acids has been a notable advancement in peptide chemistry. This allows for the controlled deprotection of the carboxyl group under specific light conditions, a valuable tool in solid-phase peptide synthesis.

Furthermore, the synthesis of unnatural amino acids is a burgeoning field in medicinal chemistry, as the incorporation of these novel building blocks into peptides and other molecules can lead to compounds with enhanced biological activity, stability, and receptor selectivity nih.gov. The chemistry used to produce this compound and its derivatives is directly applicable to the creation of these valuable research tools.

N-acylated amino acids, the broader class to which this compound belongs, have been identified in various biological systems and are recognized for their roles in cellular signaling nih.gov. The study of synthetic N-acylated amino acids contributes to our understanding of these natural processes and provides a pathway to new therapeutic agents. For instance, derivatives of this scaffold are investigated for their potential as inhibitors of enzymes like aminopeptidase (B13392206) N, which is implicated in cancer and other diseases.

The following table summarizes the key applications of the this compound scaffold and related compounds in the development of biologically active molecules.

| Application Area | Description | Significance |

| Peptide Synthesis | The phenacyl group is used as a protecting group for the amino or carboxyl functions of amino acids. | Enables the efficient and controlled synthesis of complex peptides and proteins with potential therapeutic applications. researchgate.net |

| Unnatural Amino Acid Synthesis | The chemical reactions involved in creating the scaffold can be adapted to produce novel amino acids. | Incorporation of unnatural amino acids can improve the pharmacological properties of peptide-based drugs. nih.gov |

| Enzyme Inhibition Studies | N-acylated amino acids can mimic natural substrates or inhibitors of enzymes. | Provides a basis for designing new drugs that target specific enzymes involved in disease. |

| Probing Biological Systems | Labeled or modified derivatives can be used to study biological processes. | Helps in understanding the roles of N-acylated amino acids in cellular signaling and metabolism. nih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H13NO3 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

2-(phenacylamino)propanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12-7-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,14,15) |

Clave InChI |

HOXAHUGORDPXIO-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)O)NCC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 2 Phenylethyl Alanine and Its Derivatives

Established Synthetic Pathways for the (2-Oxo-2-phenylethyl)alanine Core Structure

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the modification of readily available starting materials like alanine (B10760859) or the assembly of the scaffold from smaller precursor molecules.

Strategies Involving Derivatization of Alanine and Alanine Esters

A common and direct method for the synthesis of this compound involves the N-alkylation of alanine or its corresponding esters. This approach utilizes the nucleophilic nature of the amino group in alanine to react with an appropriate electrophile containing the phenacyl moiety.

A key reagent in this strategy is 2-bromoacetophenone, also known as phenacyl bromide. The reaction between an alanine ester and phenacyl bromide, typically carried out in the presence of a base to neutralize the hydrobromic acid formed, yields the desired N-(2-oxo-2-phenylethyl)alanine ester. The ester can then be hydrolyzed to the free amino acid if required. The general scheme for this reaction is as follows:

This method is advantageous due to the commercial availability of both alanine derivatives and phenacyl bromide. Variations of this reaction can be performed with different protecting groups on the carboxylate of alanine to facilitate purification and subsequent reactions. The use of N-alkylation for the synthesis of N-substituted amino acids is a well-established methodology in peptide chemistry. monash.edu

Approaches Utilizing Phenacyl and Related α-Keto Precursors

This synthetic strategy focuses on building the amino acid functionality onto a pre-existing phenacyl-containing molecule. A prominent example is the use of phenacylamine (2-aminoacetophenone) as a starting material in classical amino acid syntheses.

One such method is the Strecker amino acid synthesis . In a modified Strecker synthesis, phenacylamine can be reacted with a source of cyanide (e.g., potassium cyanide) and an aldehyde (e.g., glyoxylic acid or its equivalent) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group affords the desired this compound. The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Using a primary amine like phenacylamine in place of ammonia leads to the formation of an N-substituted amino acid. wikipedia.org

Another relevant approach is the Ugi four-component reaction (U-4CR) . This one-pot reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. To synthesize a derivative of this compound, phenacylamine could be used as the amine component, pyruvic acid (an α-keto acid) as the carbonyl component, an isocyanide, and a carboxylic acid. The resulting Ugi product would be a complex derivative that could potentially be further modified to yield the target compound. The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. researchgate.netnih.govnih.gov

Condensation Reactions for Scaffold Assembly

The assembly of the this compound scaffold can also be achieved through condensation reactions that form the key carbon-nitrogen bond. These methods often involve multicomponent reactions that allow for the rapid construction of complex molecules.

For instance, a three-component reaction between an α-hydroxyketone (like 2-hydroxyacetophenone), an oxoacetonitrile, and a primary amine can lead to the formation of functionalized pyrroles. nih.govmdpi.com While not directly yielding this compound, this illustrates the principle of using condensation reactions to build complex structures from simple precursors.

A hypothetical condensation approach to this compound could involve the reaction of phenacylamine with a three-carbon α-keto acid or its equivalent, followed by reduction of the resulting imine and subsequent functional group manipulations.

Targeted Chemical Modifications and Functionalization of the this compound Moiety

Once the this compound core structure is synthesized, it can be further modified at its amine, carboxyl, and ketone functionalities to generate a diverse library of analogues for various applications.

Protection and Deprotection Strategies of Amine and Carboxyl Groups

In the context of peptide synthesis or other multi-step transformations, the amine and carboxyl groups of this compound often require protection to prevent unwanted side reactions.

Amine Protection: The secondary amine of the N-phenacyl group can be protected using standard amine protecting groups such as tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz). The phenacyl group itself can be considered a protecting group for the amino functionality of alanine. researchgate.net

Deprotection of the Phenacyl Group: The N-phenacyl group can be cleaved under specific conditions. A common method for the removal of a phenacyl protecting group from a nitrogen or sulfur atom is treatment with zinc in acetic acid (Zn/AcOH). nih.gov More recently, magnesium in acetic acid has been reported as a reagent for the rapid removal of the phenacyl group. researchgate.net Photocleavage is another method for the deprotection of phenacyl esters and related protecting groups. thieme-connect.de

Carboxyl Protection: The carboxylic acid group can be protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. These esters can be selectively deprotected under various conditions. For example, benzyl esters can be removed by hydrogenolysis, while methyl and ethyl esters are typically hydrolyzed under acidic or basic conditions. rsc.org The use of phenacyl esters for carboxyl protection is also known, and these can be removed photochemically. thieme-connect.de

A summary of common protecting groups and their deprotection conditions is provided in the table below.

| Protecting Group | Protected Functionality | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Strong acid (e.g., TFA) ug.edu.pl |

| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (H₂/Pd), HBr/acetic acid youtube.com |

| Phenacyl (Pac) | Amine, Thiol | Zn/AcOH nih.gov, Mg/AcOH researchgate.net, Photolysis |

| Methyl/Ethyl Ester | Carboxylic Acid | Acid or base hydrolysis |

| Benzyl Ester | Carboxylic Acid | Hydrogenolysis (H₂/Pd) rsc.org |

| Phenacyl Ester | Carboxylic Acid | Photolysis thieme-connect.de |

Esterification and Amidation Reactions for Diverse Analogues

The carboxylic acid functionality of this compound is a key handle for the synthesis of a wide range of derivatives through esterification and amidation reactions.

Esterification: The synthesis of various esters of this compound can be achieved through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the carboxylic acid with an alkyl halide in the presence of a base. The synthesis of ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate, a related compound, involves esterification as a key step. ontosight.ai

Amidation: The formation of amides from the carboxylic acid group of this compound allows for its incorporation into peptide chains or the attachment of various amine-containing molecules. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS), can be used to facilitate the formation of the amide bond. youtube.comnih.gov These reactions are fundamental in peptide synthesis and allow for the creation of peptides containing the this compound residue at various positions. The synthesis of phenylalanine amides, for example, often employs such coupling reagents to form the amide bond. nih.gov

Incorporation into Heterocyclic Systems (e.g., Oxadiazoles, Phthalazinones, Triazoles)

The this compound moiety serves as a valuable building block for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prominent motifs in medicinal chemistry.

Oxadiazoles:

1,2,4-Oxadiazoles can be synthesized from derivatives of this compound through several established routes. researchgate.net A common approach involves the cyclization of O-acylated amidoximes. researchgate.net This method typically proceeds in two stages: the initial preparation of an O-acylamidoxime followed by cyclization, often promoted by organic bases. mdpi.com The advantages of this route include its speed, high efficiency, and straightforward work-up procedures. mdpi.com One-pot syntheses have also been developed, directly converting amidoximes and various carboxyl derivatives or aldehydes into 1,2,4-oxadiazoles. mdpi.comnih.gov These reactions are often carried out in aprotic polar solvents like DMSO in the presence of an inorganic base. nih.gov

Another strategy for forming the 1,2,4-oxadiazole (B8745197) ring is through oxidative cyclization reactions. mdpi.com For instance, N-acyl amidines can undergo oxidative cyclization to yield the corresponding oxadiazole. mdpi.com The choice of synthetic route can be influenced by the desired substitution pattern on the oxadiazole ring.

A general pathway to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines, which can be derived from the corresponding hydrazide. For example, a phthalazinone acetic acid hydrazide derivative can be reacted with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the corresponding oxadiazole.

Phthalazinones:

The phthalazinone ring system can be constructed and subsequently functionalized with amino acid-like moieties. A common synthetic entry involves the ring closure of an appropriate o-aroylbenzoic acid derivative with hydrazine (B178648) hydrate. The resulting phthalazin-1(2H)-one can then be N-alkylated. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous K2CO3 yields the corresponding ester. This N-alkylation proceeds via an SN2 mechanism. The ester can be further converted to a hydrazide by treatment with hydrazine hydrate, providing a key intermediate for further elaboration.

Alternatively, N-substituted phthalazin-1(2H)-ones can be prepared by alkylating 4-bromophthalazinone, followed by further modifications. beilstein-journals.org The alkylation of phthalazinones is sensitive to reaction conditions and can occur at either the nitrogen or oxygen atom due to lactam-lactim tautomerism. beilstein-journals.org Using potassium salts of phthalazinones generally leads to selective N-alkylation. beilstein-journals.org

Triazoles:

The "click" chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, is a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov This reaction can be catalyzed by copper(I) (CuAAC), leading to the regioselective formation of 1,4-disubstituted triazoles. nih.govnih.gov The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can lead to the 1,5-disubstituted regioisomer. nih.gov

To incorporate the this compound scaffold, a derivative bearing either an azide (B81097) or an alkyne functionality is required. For example, an azide derivative can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-containing compound. nih.govfrontiersin.org One-pot procedures have also been developed to streamline the synthesis, avoiding the isolation of potentially hazardous azide intermediates. beilstein-journals.org

Stereoselective Synthesis Approaches and Chiral Control

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the importance of stereochemistry in biological activity. Several strategies have been developed to achieve chiral control during the synthesis.

One prominent method is the use of chiral phase-transfer catalysts . Asymmetric α-alkylation of a glycine (B1666218) Schiff base with a suitable phenacyl halide can be effectively catalyzed by cinchona alkaloid-derived quaternary ammonium (B1175870) salts. nih.gov By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the α-amino acid derivative can be obtained with high yields and excellent enantioselectivity. nih.gov For example, a cinchonine-derived catalyst typically yields the (R)-enantiomer, while a cinchonidine-derived catalyst affords the (S)-enantiomer. nih.gov

Another approach involves the use of a chiral auxiliary . For instance, β-alanine can be derivatized with a chiral α-phenylethylamine auxiliary. nih.gov The resulting chiral amide can then undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary provides the desired α-substituted β-amino acid. nih.gov Microwave irradiation has been shown to be beneficial in some steps of this process, reducing reaction times and preventing racemization. nih.gov

The introduction of a chiral center can also be achieved early in a synthetic sequence, followed by the construction of the desired heterocyclic system. For example, a chiral starting material like (S)-(-)-ethyl lactate (B86563) can be used to introduce a stereocenter, which is then carried through a series of reactions to form a chiral azide intermediate. frontiersin.org This chiral azide can then be used in a 1,3-dipolar cycloaddition reaction to produce an enantiomerically enriched triazole derivative. frontiersin.org

The table below summarizes some of the stereoselective synthesis approaches:

| Method | Key Reagent/Catalyst | Stereochemical Outcome |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium salts | Predictable control of (R) or (S) configuration based on the catalyst stereochemistry. nih.gov |

| Chiral Auxiliary | (R)- or (S)-α-phenylethylamine | Diastereoselective alkylation followed by auxiliary removal to yield the chiral product. nih.gov |

| Chiral Starting Material | (S)-(-)-ethyl lactate | Introduction of a stereocenter early in the synthesis, which is retained in the final product. frontiersin.org |

Investigation of Reaction Mechanisms and Kinetics in Synthetic Routes

Understanding the reaction mechanisms and kinetics of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and improving yields.

In the context of phthalazinone synthesis , the N-alkylation of the phthalazinone ring with haloacetates is understood to proceed via an SN2 mechanism. The use of a base like anhydrous potassium carbonate facilitates the reaction by neutralizing the generated acid. The regioselectivity of alkylation (N- versus O-alkylation) is a key mechanistic consideration and is influenced by the reaction conditions. beilstein-journals.org

For the formation of 1,2,4-oxadiazoles , the mechanism of cyclization of O-acylamidoximes has been a subject of study. researchgate.net It is proposed that the reaction proceeds through a nucleophilic attack of the amidoxime (B1450833) nitrogen onto the acyl carbonyl group, followed by dehydration to form the oxadiazole ring. researchgate.net The kinetics of these reactions can be influenced by the nature of the substituents and the reaction conditions.

The mechanism of the Huisgen 1,3-dipolar cycloaddition for triazole synthesis has been extensively studied. nih.gov The copper-catalyzed version (CuAAC) is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The catalytic cycle involves copper(I) and copper(II) oxidation states. The kinetics of the CuAAC reaction are generally favorable, allowing for rapid and efficient synthesis at room temperature. nih.gov

In enzymatic reactions involving related 2-oxo acid dehydrogenase multienzyme complexes , detailed mechanistic studies have been performed. nih.gov For instance, in the pyruvate (B1213749) dehydrogenase complex, specific amino acid residues have been identified as being crucial for catalysis. Histidine residues have been implicated as proton donors in the decarboxylation and reductive acylation steps. nih.gov While not directly studying this compound, these studies on analogous 2-oxo acids provide valuable insights into the potential enzymatic processing of this compound and the key mechanistic features of such transformations. nih.gov

The table below highlights key mechanistic aspects of the synthetic routes discussed:

| Reaction | Key Mechanistic Feature | Influencing Factors |

| Phthalazinone N-alkylation | SN2 mechanism | Base, solvent, leaving group |

| 1,2,4-Oxadiazole formation | Nucleophilic cyclization of O-acylamidoxime followed by dehydration researchgate.net | Catalyst, temperature, substituents |

| CuAAC Triazole Synthesis | Formation of a copper acetylide intermediate and stepwise cycloaddition nih.gov | Copper source, ligand, solvent |

| Enzymatic Decarboxylation | Involvement of specific amino acid residues (e.g., Histidine) as proton donors nih.gov | Enzyme structure, substrate binding, cofactor presence |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in (2-Oxo-2-phenylethyl)alanine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of hydrogen atoms. oregonstate.edu Protons in different electronic environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm). libretexts.org The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring. Protons adjacent to electronegative atoms or groups are "deshielded" and appear at a lower field (higher ppm value). openstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Alanine (B10760859) -CH₃ | ~1.5 | Doublet (d) | Coupled to the α-proton. |

| Alanine α-CH | ~4.0 - 4.5 | Quartet (q) | Deshielded by adjacent nitrogen, carboxylic acid, and coupling to the methyl group. |

| Phenacyl -CH₂- | ~5.3 | Singlet (s) | Significantly deshielded by the adjacent ketone C=O and the nitrogen atom. Based on similar phenacyl structures. nih.gov |

| Phenyl H-ortho | ~7.9 | Doublet (d) | Deshielded by the adjacent ketone C=O group. nih.gov |

| Phenyl H-meta | ~7.5 | Triplet (t) | Standard aromatic region. nih.gov |

| Phenyl H-para | ~7.6 | Triplet (t) | Standard aromatic region. nih.gov |

| Carboxylic Acid -OH | ~10 - 12 | Broad Singlet (br s) | Highly deshielded, position and broadness are dependent on solvent and concentration. pdx.edu |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. nih.govpdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. Carbonyl carbons are particularly deshielded and appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Alanine -CH₃ | ~18 - 20 | Typical aliphatic carbon chemical shift. nih.govnih.gov |

| Alanine α-CH | ~50 - 55 | Shifted downfield by the attached nitrogen and carboxyl groups. bmrb.io |

| Phenacyl -CH₂- | ~66 | Deshielded by the ketone and nitrogen. Based on similar structures. nih.gov |

| Phenyl C-ipso | ~135 | The carbon atom attached to the carbonyl group. |

| Phenyl C-ortho | ~128 | Aromatic region. |

| Phenyl C-meta | ~129 | Aromatic region. |

| Phenyl C-para | ~134 | Aromatic region. |

| Alanine C=O (acid) | ~175 - 178 | Typical range for a carboxylic acid carbon. bmrb.io |

| Phenacyl C=O (ketone) | ~194 | Typical range for an aryl ketone carbon. nih.govwisc.edu |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. nih.govbmrb.iowisc.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, ESI+, FAB)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound with high accuracy. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. The molecular formula for this compound is C₁₁H₁₃NO₃, corresponding to a monoisotopic mass of approximately 207.0895 Da.

Electrospray Ionization (ESI) is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 208.0972 | [M+H]⁺ | [C₁₁H₁₄NO₃]⁺ | Protonated parent molecule. |

| 191.0706 | [M+H - NH₃]⁺ | [C₁₁H₁₁O₃]⁺ | Loss of ammonia (B1221849) from the alanine moiety. |

| 162.0757 | [M+H - H₂O - CO]⁺ | [C₉H₁₂NO]⁺ | Loss of water and carbon monoxide. |

| 120.0573 | [C₈H₈O]⁺ | [C₆H₅COCH₃]⁺ | Acetophenone fragment. |

| 105.0335 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from this moiety. |

| 77.0386 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from cleavage of the benzoyl group. |

Note: The fragmentation pattern is predictive and based on established principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.orgmasterorganicchemistry.com

The IR spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. libretexts.org The presence of two distinct carbonyl groups (ketone and carboxylic acid) would likely result in overlapping or adjacent sharp peaks in the 1680-1760 cm⁻¹ region. libretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad band, characteristic of hydrogen-bonded O-H. libretexts.org |

| 3060 - 3030 | C-H stretch | Aromatic | Stretching of sp² C-H bonds in the phenyl ring. |

| 2980 - 2850 | C-H stretch | Aliphatic | Stretching of sp³ C-H bonds in the methyl and methylene (B1212753) groups. |

| ~1760 - 1690 | C=O stretch | Carboxylic Acid | Strong and sharp absorption. libretexts.org |

| ~1685 | C=O stretch | Aryl Ketone | Strong and sharp, characteristic of a ketone conjugated to a phenyl ring. masterorganicchemistry.com |

| 1600, 1475 | C=C stretch | Aromatic Ring | Two to three bands of variable intensity. |

| ~1550 | N-H bend | Secondary Amine | Bending vibration of the N-H bond. |

| 1440 - 1395 | O-H bend | Carboxylic Acid | In-plane bending. libretexts.org |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong intensity. libretexts.org |

Note: Values are based on standard IR correlation tables. masterorganicchemistry.comlibretexts.org

Raman spectroscopy would provide complementary information, particularly for the less polar C=C and C-C bonds, and can be useful for studying samples in aqueous media.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional coordinates of each atom. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

While no specific crystal structure for this compound is publicly available, analysis of a related structure, 2-oxo-2-phenylethyl diisopropylcarbamate, provides an example of the data that would be obtained. nih.gov Such an analysis would definitively establish the molecular geometry and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 5: Example Crystallographic Data Presentation (based on an analogous structure)

| Parameter | Example Value | Information Provided |

| Chemical Formula | C₁₁H₁₃NO₃ | Elemental composition. |

| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |

| Space Group | P2₁/c | The symmetry elements within the unit cell. nih.gov |

| a, b, c (Å) | e.g., 18.4, 5.7, 14.8 | Dimensions of the unit cell. nih.gov |

| β (°) | e.g., 113.4 | Angle of the unit cell. nih.gov |

| Z | 4 | Number of molecules per unit cell. nih.gov |

| Intermolecular Forces | e.g., C-H···O | Identifies hydrogen bonds and other interactions governing crystal packing. nih.gov |

Note: The data presented is for illustrative purposes based on a related compound nih.gov and does not represent the actual crystal structure of this compound.

Chiral Analysis Techniques (e.g., Vibrational Circular Dichroism Spectroscopy)

Since alanine is a chiral amino acid, this compound exists as two enantiomers: (R)- and (S)-(2-Oxo-2-phenylethyl)alanine. Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. chemrxiv.org

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. chemrxiv.org Enantiomers produce VCD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). researchgate.net By comparing the experimental VCD spectrum of an enantiomer of this compound with a spectrum predicted by quantum chemical calculations for a specific configuration (e.g., the S-configuration), the absolute stereochemistry can be unambiguously assigned. chemrxiv.orgresearchgate.net Studies on alanine itself have shown that VCD is highly sensitive to molecular conformation and solvation effects, which would also be critical factors in the analysis of the larger this compound molecule. researchgate.netnih.gov

Computational Chemistry and Mechanistic Insights

Molecular Docking Simulations for Predicting Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2-Oxo-2-phenylethyl)alanine, docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This could help in identifying potential therapeutic applications. For instance, derivatives of 3-phenyl-β-alanine have been investigated as inhibitors of enzymes like carbonic anhydrase II, where molecular docking was used to understand their binding at the active site. Such studies typically involve preparing a 3D structure of the ligand and the target protein and then using a scoring function to rank the possible binding poses.

A hypothetical molecular docking study of this compound against a target protein would yield data that could be presented as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Enzyme X | - | - | - |

| Hypothetical Receptor Y | - | - | - |

| No published data is available for this compound. The table represents a template for how such data would be displayed. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure, geometry, and reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) could be used to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. These calculations provide insights into the molecule's stability, reactivity hotspots, and the nature of its chemical bonds. For example, structural analysis of a related compound, 2-oxo-2-phenylethyl diisopropylcarbamate, revealed that the urethane (B1682113) and benzoyl groups are nearly perpendicular to each other.

Key parameters from quantum chemical calculations for this compound could be summarized in a table like this:

| Calculated Property | Value | Computational Method | Basis Set |

| HOMO Energy | - | - | - |

| LUMO Energy | - | - | - |

| Dipole Moment | - | - | - |

| No published data is available for this compound. The table illustrates a potential format for such findings. |

Molecular Dynamics Simulations for Investigating Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments or when bound to a biological target. This would reveal the most stable conformations and the dynamic nature of its interactions. Studies on alanine-rich peptides have utilized MD simulations to understand their aggregation behavior, which is relevant to diseases like Alzheimer's. These simulations track the trajectory of the molecule, providing a wealth of information on its dynamic behavior.

Elucidation of Specific Reaction and Biological Interaction Mechanisms via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, these methods could be used to study its metabolic pathways or its mechanism of action if it were to act as an inhibitor of a specific enzyme. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. Computational studies have been successfully used to investigate the mechanisms of reactions involving metal-oxo compounds and the atmospheric reactions of related aromatic amines.

Applications in Chemical Synthesis and As Building Blocks

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved bioavailability, and unique conformational features. The keto group in (2-Oxo-2-phenylethyl)alanine introduces a key functionality that distinguishes it from natural amino acids.

The synthesis of peptidomimetics often involves the modification of existing peptide structures to improve their drug-like properties. The introduction of scaffolds like this compound can impart conformational rigidity and introduce new interaction sites, which are crucial for enhancing binding affinity and selectivity to biological targets.

Table 1: Key Aspects of this compound in Peptide Synthesis

| Feature | Description | Implication in Synthesis |

| Keto Group | The presence of a carbonyl group in the side chain. | Offers a site for additional hydrogen bonding, potentially influencing peptide folding and stability. Can also serve as a handle for further chemical modification. |

| Aromatic Ring | The phenyl group provides a hydrophobic and aromatic moiety. | Can participate in π-π stacking and hydrophobic interactions, contributing to binding affinity with biological targets. |

| Chiral Center | The α-carbon of the alanine (B10760859) backbone is chiral. | Allows for the synthesis of stereospecific peptides and peptidomimetics, which is critical for biological activity. |

Role in the Construction of Diverse Organic Frameworks and Complex Molecules

Beyond peptide chemistry, this compound serves as a valuable starting material for the synthesis of a wide array of organic compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group, along with the reactive keto functionality, allows it to be a versatile scaffold for building complex molecular architectures.

While direct examples of the use of this compound in the construction of metal-organic frameworks (MOFs) are not extensively documented in the provided search results, the principles of MOF synthesis often rely on ligands containing carboxylic acid functionalities to coordinate with metal ions. The structure of this compound makes it a potential candidate for such applications.

Furthermore, the chemical reactivity of the keto group can be exploited to construct various heterocyclic systems, which are prevalent in many biologically active molecules. For instance, condensation reactions with hydrazines or other dinucleophiles can lead to the formation of pyrazole (B372694) or other heterocyclic rings.

Precursor in the Design and Development of Ligands for Specific Biological Targets

The development of small molecules that can bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors, is a cornerstone of drug discovery. The structural features of this compound make it an attractive precursor for the design of such ligands.

The phenylethylamine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The combination of this moiety with the amino acid backbone and the reactive keto group in this compound provides a rich platform for chemical diversification. For example, the keto group can be modified to introduce different functional groups, or the amino and carboxyl groups can be used to attach the molecule to other pharmacophores or to a larger molecular scaffold.

While specific examples of ligands derived from this compound targeting Alzheimer's disease were noted in broader searches for related structures, the direct lineage from this specific precursor was not explicitly detailed in the provided results. nih.gov However, the general principles of structure-based drug design suggest that the unique combination of functional groups in this compound can be strategically utilized to create libraries of compounds for screening against various biological targets.

Enzymatic and Biological Interaction Studies

Investigations of Enzyme Inhibition and Activation Mechanisms

The interaction of "(2-Oxo-2-phenylethyl)alanine" with various enzyme systems has been a subject of interest, revealing its potential to modulate key biological pathways. Research has focused on its role as an inhibitor or modulator of several critical enzymes, with studies exploring the mechanisms of these interactions, binding affinities, and the structural basis for its activity.

The inhibition of carbonic anhydrase isozymes, particularly the cytosolic human isoform II (CA-II), is a significant area of investigation. CA-II is involved in numerous physiological processes, including pH regulation and fluid secretion, and its dysregulation is associated with conditions like glaucoma and certain cancers. nih.gov

Studies on structurally related 3-phenyl-β-alanine derivatives have demonstrated notable inhibitory activity against CA-II. nih.gov A series of novel 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids were synthesized and evaluated for their inhibitory potential against the human CA-II isoform. nih.govnih.gov The results indicated that these compounds exhibited a range of inhibitory activities, with some derivatives showing significant potency. nih.gov For instance, compounds featuring specific substitutions on the phenyl ring displayed IC₅₀ values in the micromolar range, highlighting the sensitivity of the enzyme's active site to the inhibitor's structure. nih.gov

Molecular docking studies have provided insights into the putative binding modes of these inhibitors. nih.gov The analyses suggest that these compounds fit into the entrance of the CA-II active site, where they can form key interactions with amino acid residues such as Gln92, Thr199, and Thr200. nih.gov These interactions are crucial for stabilizing the enzyme-inhibitor complex and blocking the catalytic activity of the enzyme. nih.gov The inhibitory potency of these derivatives underscores the potential of the β-alanine scaffold as a basis for designing effective CA-II inhibitors. nih.gov

Table 1: Carbonic Anhydrase-II (CA-II) Inhibitory Activity of 3-Phenyl-β-alanine 1,3,4-Oxadiazole Hybrids The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of synthesized 3-phenyl-β-alanine 1,3,4-oxadiazole analogues against human Carbonic Anhydrase II.

Compound IC₅₀ (µM) Reference Analogue 4a 12.1 ± 0.86 Analogue 4c 13.8 ± 0.64 Analogue 4i 18.1 ± 1.31 Analogue 4b 19.1 ± 0.88 Analogue 4h 20.7 ± 1.13 Analogue 4g 21.5 ± 0.99 Analogue 4k 22.4 ± 1.32 Analogue 4f 25.1 ± 1.04 Analogue 4e 26.6 ± 0.80 Analogue 4l 53.6 ± 0.96

The dipeptidyl peptidase (DPP) family of enzymes, particularly DPP4, represents another potential target for "this compound". DPP4 is a transmembrane and soluble protein that exhibits proteolytic activity, specifically cleaving dipeptides from the N-terminus of proteins that have a proline or alanine (B10760859) residue in the penultimate position. This enzymatic action can either inactivate bioactive peptides or generate new ones with different functions.

Given that "this compound" is an alanine derivative, its structure suggests a potential for interaction with the active site of DPP family enzymes. It could theoretically act as a substrate, undergoing cleavage, or as a competitive inhibitor, blocking the enzyme from processing its natural substrates. By interfering with DPP4-mediated proteolysis, such a compound could modulate the levels and activities of numerous peptide hormones and signaling molecules, which is the mechanism of action for DPP4 inhibitors used in medicine. The multifunctional nature of DPP4, which includes roles in immune regulation and signal transduction, implies that any interaction could have complex biological consequences.

Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that has been implicated in the development of diabetic complications. Inhibition of ALR2 is a therapeutic strategy to prevent these pathologies. The binding pocket of ALR2 has been extensively studied to identify features that determine inhibitor affinity and selectivity over the closely related aldehyde reductase (ALR1).

Successful inhibition of ALR2 often relies on specific interactions within the enzyme's active site. Studies involving various inhibitors have revealed that induced-fit adaptations within the binding pocket are essential for accommodating ligands and for discriminating between ALR2 and ALR1. The binding of inhibitors is a complex interplay of direct interactions with active site residues and changes in protein dynamics and solvation. For a molecule like "this compound", the phenyl and keto groups could potentially engage in hydrophobic and polar interactions within the ALR2 active site, similar to moieties found in established inhibitors. The alanine portion could also form hydrogen bonds that contribute to binding affinity. The precise modulatory effect would depend on how favorably these interactions overcome the energetic costs of binding and desolvation.

Neutral aminopeptidases are a class of metalloenzymes that catalyze the removal of N-terminal amino acids from proteins and peptides. The M1 family of neutral aminopeptidases, such as the Plasmodium falciparum enzyme PfA-M1, are essential for processes like hemoglobin digestion in the malaria parasite, making them attractive drug targets.

The active site of these enzymes contains a metal ion, typically zinc, which is crucial for catalysis. Inhibitors often chelate this metal ion and make additional interactions with hydrophobic pockets and specific residues within the active site. For instance, the generic inhibitor bestatin (B1682670) and more potent phosphinate dipeptide analogues have been shown to bind effectively to the PfA-M1 active site. As "this compound" is an amino acid derivative, it possesses the fundamental structure of a natural substrate. This suggests it could potentially bind to the active site of a neutral aminopeptidase (B13392206).

A critical aspect of such an interaction would be stereoselectivity. The chiral center of the alanine moiety means that the compound exists as L- and D-enantiomers. Enzymatic active sites are inherently chiral environments, and thus, one enantiomer typically exhibits significantly higher binding affinity and inhibitory potency than the other. Any investigation into the inhibition of neutral aminopeptidases by this compound would need to consider the distinct biological activities of its stereoisomers.

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is often upregulated in various cancers to support rapid growth and proliferation. Consequently, inhibition of PHGDH has emerged as a promising strategy in oncology.

Inhibition of PHGDH can lead to a cascade of metabolic consequences. Small-molecule inhibitors have been shown to decrease cellular proliferation in cancer cell lines. The reduction in serine synthesis upon PHGDH inhibition can lead to a decrease in oxygen consumption and can sensitize cancer cells to other therapies. For example, under hypoxic conditions, treatment with the PHGDH inhibitor NCT-503 has been shown to radiosensitize colorectal cancer cells, an effect linked to the generation of excessive reactive oxygen species (ROS). Furthermore, PHGDH upregulation has been identified as a mechanism of resistance to certain chemotherapies, as the pathway produces antioxidants like glutathione (B108866) that can neutralize drug-induced ROS. A molecule like "this compound" could potentially inhibit PHGDH by acting as an allosteric or competitive inhibitor, thereby disrupting these metabolic and resistance pathways.

Beyond the aforementioned enzymes, the reactivity of the "this compound" scaffold has been explored in other biological contexts. Research on a structurally related compound, 2-(2-Oxo-2-Phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, revealed its ability to interact directly with DNA. Spectroscopic studies indicated that this molecule intercalates with calf thymus DNA. The binding process was found to be spontaneous, with calculated binding constants (Kf) of 5.18 × 10² L·mol⁻¹ at pH 4.7 and a stronger interaction of 8.62 × 10² L·mol⁻¹ at pH 7.4.

In addition to DNA binding, derivatives of the parent structure have been evaluated for their enzyme inhibition potential against other targets. In one study, synthesized derivatives showed remarkable inhibitory activity against acetylcholine (B1216132) esterase, with IC₅₀ values ranging from 35.9 to 122.0 μM. This suggests that the core structure could be a versatile scaffold for developing inhibitors for a variety of enzyme systems.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-Oxo-2-Phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |

| Acetazolamide |

| Acetylcholine esterase |

| Aldehyde Reductase (ALR1) |

| Aldose Reductase (ALR2) |

| Bestatin |

| Carbonic Anhydrase (CA) |

| Dipeptidyl Peptidase (DPP) |

| Fidarestat |

| Glutathione |

| Homosulfanilamide |

| NCT-503 |

| Neutral Aminopeptidase (NmAPN) |

| Phosphoglycerate Dehydrogenase (PHGDH) |

| Sorbinil |

| Sulfanilamide |

| Tolrestat |

Receptor Ligand Binding Studies and Affinity Assessments (e.g., Adenosine (B11128) Receptors, Dopamine (B1211576) Transporter)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific receptor ligand binding data for the compound this compound. There is no publicly available information regarding its affinity (such as Ki or IC50 values) for adenosine receptors or the dopamine transporter.

While the core structure of this compound contains a phenylethylamine moiety, a common pharmacophore in compounds targeting monoamine transporters, and an alanine component, which could theoretically interact with amino acid or related receptors, no experimental studies have been published to confirm or quantify such interactions for this specific molecule. Research on related phenethylamine (B48288) derivatives has shown varying degrees of affinity for the dopamine transporter, often influenced by substitutions on the phenyl ring and the amine. For instance, bivalent phenethylamines have been investigated as potent dopamine transporter inhibitors. Similarly, studies on alanine and its analogues have explored their binding to amino acid receptors. However, the unique combination of a ketone group at the beta-position of the phenylethyl scaffold in this compound makes it distinct from more extensively studied phenethylamines or simple alanine derivatives, and its receptor binding profile remains uncharacterized.

Due to the absence of specific binding data, a data table for receptor affinities cannot be provided.

Advanced Structural and Energetic Aspects of Biological Recognition (e.g., Hydrogen Bonding Networks, Hydrophobic Contacts)

Detailed structural and energetic analyses of the biological recognition of this compound at a molecular level are not available in the current scientific literature. Such studies, which would typically involve X-ray crystallography or computational modeling of the compound in complex with a biological target, have not been reported.

However, based on the constituent parts of the molecule, some potential interactions can be hypothesized. The alanine portion of the molecule provides potential sites for hydrogen bonding through its carboxylic acid and amine groups. The phenyl ring introduces a significant hydrophobic component, which could engage in hydrophobic contacts within a receptor's binding pocket. The presence of the ketone group (oxo- group) also adds a polar feature capable of acting as a hydrogen bond acceptor.

In the context of a hypothetical binding site, the interplay between these features would be critical. The formation of a stable hydrogen bonding network involving the carboxylate, amine, and ketone functionalities, coupled with favorable hydrophobic interactions of the phenyl ring, would likely govern the binding orientation and affinity. The specific geometry of these interactions, including bond distances and angles, as well as the energetic contribution of each contact, remains to be determined through future experimental or computational studies.

Without specific structural data from co-crystallization or advanced molecular modeling studies, a detailed description and data table of the hydrogen bonding network and hydrophobic contacts are not possible.

Advanced Topics and Future Research Directions

Development of Novel Analogs and Conjugates for Enhanced Specificity and Potency

The core structure of (2-Oxo-2-phenylethyl)alanine serves as a versatile scaffold for the generation of novel analogs and conjugates with potentially enhanced biological specificity and potency. The presence of the ketone and amino acid moieties provides reactive handles for chemical modification.

Researchers are exploring the synthesis of derivatives by modifying the phenyl ring, the alanine (B10760859) backbone, or by conjugating the molecule to other bioactive agents. For instance, the introduction of various substituents on the phenyl ring can modulate the compound's electronic and steric properties, influencing its interaction with biological targets. A study on N-[3-(substituted phenyl)-1-oxo-2-propenyl] alanine derivatives demonstrated that different substitutions on the phenyl ring led to varied antioxidant activities. nih.gov This principle can be applied to this compound to create a library of analogs with a spectrum of biological effects.

Furthermore, the amino acid portion can be conjugated to peptides or other small molecules to create targeted therapeutic agents. The synthesis of cholecystokinin (B1591339) analogues with a 2-phenylethyl ester highlights a strategy where the phenylethyl moiety contributes to the biological response. nih.gov Similarly, conjugating this compound to specific peptides could direct its activity to particular cell types or tissues, thereby enhancing efficacy and reducing off-target effects. The development of such conjugates is a promising avenue for creating next-generation therapeutics.

Exploration of Stereochemical Influences on Biological Interactions and Mechanism of Action

Chirality plays a pivotal role in the biological activity of many molecules, and this compound is no exception. The alanine moiety possesses a chiral center, meaning the compound can exist as two enantiomers (D and L forms). The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with chiral biological macromolecules such as enzymes and receptors.

The stereoselective synthesis of amino acid derivatives is a critical area of research. nih.govacs.org Techniques like phase-transfer catalysis have been successfully employed for the stereoselective synthesis of α-amino acids. acs.org Applying these methods to produce enantiomerically pure D- and L-(2-Oxo-2-phenylethyl)alanine is essential for elucidating the specific biological roles of each stereoisomer. For example, in the development of β2-adrenoceptor agonists from 2-amino-2-phenylethanol (B122105) derivatives, the (S)-isomer was found to be significantly more active than the (R)-isomer, underscoring the importance of stereochemistry. nih.gov

Integration with High-Throughput Screening Methodologies for Discovery and Optimization

High-throughput screening (HTS) is a powerful tool in drug discovery, enabling the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. bmglabtech.comwikipedia.org The integration of this compound and its derivatives into HTS campaigns is a logical step towards discovering and optimizing their therapeutic potential.

The development of robust and efficient HTS assays is paramount. These assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. For instance, a high-throughput screening method for amino acid dehydrogenases has been developed, which could be adapted to screen for modulators of enzymes that interact with this compound. nih.gov

The generation of a diverse chemical library based on the this compound scaffold is another key component. Combinatorial chemistry approaches can be employed to synthesize a large number of analogs with varied substituents. These libraries can then be screened using HTS to identify compounds with promising activity. The hits from these screens would then undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties. The use of mega-high-throughput screening platforms further accelerates this discovery process. nih.govacs.org

Prospects in Chemical Biology and Translational Research

The unique chemical properties of this compound make it a valuable tool for chemical biology and a promising candidate for translational research. The keto group can serve as a chemical handle for bioconjugation reactions, allowing for the labeling of proteins and other biomolecules. This can be utilized for target identification and validation studies. Aryl-keto-containing α-amino acids are considered valuable intermediates for constructing other biofunctional components. science.gov

In translational research, α-keto analogs of essential amino acids have been investigated for their therapeutic potential. nih.govresearchgate.net These compounds can be transaminated in the body to their corresponding amino acids, offering a potential nutritional and therapeutic strategy in certain diseases. nih.gov The metabolic fate and biological effects of this compound warrant further investigation to determine its potential in clinical applications. For instance, ketogenic amino acids play a role in brain metabolism and have been studied in the context of neurological disorders. nih.govwikipedia.org

The exploration of this compound in disease models is a crucial next step. Investigating its efficacy in preclinical models of cancer, inflammatory diseases, or metabolic disorders could provide the necessary data to support its progression into clinical trials.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is crucial for sustainable drug development.

Several green chemistry approaches are being explored for the synthesis of amino acids and their derivatives. rsc.orgrsc.orgacs.orgacs.org These include the use of biocatalysts, such as enzymes, which can perform reactions with high selectivity under mild conditions. For example, phenylalanine ammonia (B1221849) lyases have been used in the synthesis of D- and L-phenylalanine derivatives from cinnamic acids in a one-pot cascade process. nih.gov The development of enzymatic routes for the synthesis of this compound could significantly reduce the environmental impact of its production.

Other green chemistry strategies include the use of alternative reaction media, such as water or ionic liquids, and the development of catalytic reactions that minimize the use of stoichiometric reagents. rsc.org For instance, an FeCl3-catalyzed tandem reaction in water has been described for the synthesis of 2-aminobenzothiazole, showcasing an environmentally friendly approach. wikipedia.org The application of such innovative and sustainable synthetic methods will be essential for the future large-scale production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Oxo-2-phenylethyl)alanine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of intermediates like N2-[(benzyloxy)carbonyl]-N-(2-oxo-2-phenylethyl)-L-alanineamide, aqueous surfactant solutions (e.g., SDS or Tween-80) enhance solubility and reduce side reactions, improving yield . Me₃Al-mediated domino reactions with amines enable efficient intramolecular cyclization, where Lewis acid selection (e.g., BF₃·OEt₂ vs. Me₃Al) and solvent polarity critically affect regioselectivity . Optimization involves adjusting temperature (reflux vs. room temperature) and stoichiometric ratios.

Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze carbonyl (δ ~200 ppm for C=O) and aromatic proton signals (δ 7.2–7.8 ppm) to confirm the 2-phenylethyl moiety.

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ for C₁₁H₁₃NO₃ at 208.0974) .

- Chromatography : HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) assesses purity .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions in the synthesis of this compound derivatives to enhance selectivity?

- Methodology :

- Lewis Acid Screening : Test Me₃Al, ZnCl₂, or BF₃·OEt₂ to stabilize transition states. Me₃Al promotes cis-nucleophilic addition in 2-(2-oxo-2-phenylethyl)benzonitrile reactions, achieving >90% yield under mild conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilicity of the carbonyl group, while toluene minimizes side reactions in cyclization steps .

- Kinetic Control : Lower temperatures (0–25°C) favor kinetic products, whereas higher temperatures (80°C) drive thermodynamic outcomes .

Q. How do researchers address contradictions in biological activity data for this compound derivatives across different studies?

- Methodology :

- Dose-Response Analysis : Replicate assays (e.g., anti-acetylcholinesterase activity) with standardized protocols to control variables like enzyme concentration and incubation time .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) to reconcile discrepancies in potency. For example, piperazine-linked derivatives show varied IC₅₀ values due to steric hindrance .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across studies, accounting for differences in cell lines or assay conditions .

Q. What computational methods are used to predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks. For instance, Me₃Al lowers activation energy by stabilizing negative charges in cyclization steps .

- Molecular Docking : Screen derivatives against target proteins (e.g., 15-lipoxygenase-1) to prioritize compounds for synthesis. Docking scores correlate with experimental IC₅₀ values in anti-inflammatory studies .

- Retrosynthetic Analysis : Tools like Synthia™ propose routes based on known reactions (e.g., reductive amination or Wittig reactions) .

Q. How can spectral data be systematically analyzed to resolve ambiguities in the structural elucidation of this compound analogs?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and long-range couplings. For example, HMBC correlations between the alanine NH and the carbonyl group confirm connectivity .

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., cis/trans isomerism) in crystalline derivatives .

- Comparative Database Mining : Cross-reference with spectral libraries (e.g., SDBS or PubChem) to validate peak assignments .

Data Analysis and Reporting Guidelines

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodology :

- Detailed Protocols : Document reagent sources (e.g., Aldrich 677183 for chiral auxiliaries) and instrument settings (e.g., HPLC gradient profiles) .

- Raw Data Archiving : Deposit NMR FID files and chromatograms in repositories like Zenodo for peer validation .

- Error Propagation Analysis : Calculate uncertainties in yield measurements (±2–5%) using Gaussian error models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.